1-[(pyrrolidin-3-yl)methyl]-1H-1,2,3-triazole
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Overview
Description
1-[(Pyrrolidin-3-yl)methyl]-1H-1,2,3-triazole is a heterocyclic compound that features a pyrrolidine ring attached to a triazole ring via a methylene bridge. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various bioactive molecules.
Mechanism of Action
Target of Action
Compounds with a pyrrolidine ring have been widely used by medicinal chemists to obtain compounds for the treatment of various human diseases .
Mode of Action
It’s known that the pyrrolidine ring and its derivatives have shown bioactive properties with target selectivity .
Biochemical Pathways
Compounds containing a pyrrolidine ring have been found to influence various biological activities .
Result of Action
Compounds with a pyrrolidine ring have been associated with various biological activities .
Biochemical Analysis
Biochemical Properties
It is known that pyrrolidine, a part of this compound, is a five-membered nitrogen heterocycle widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The triazole moiety, another part of this compound, is capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities .
Cellular Effects
Given the known properties of pyrrolidine and triazole moieties, it is plausible that this compound could interact with various cellular processes and influence cell function .
Molecular Mechanism
Based on the properties of its constituents, it is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, potential enzyme inhibition or activation, and possible changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(pyrrolidin-3-yl)methyl]-1H-1,2,3-triazole typically involves the cycloaddition reaction between azides and alkynes, known as the Huisgen 1,3-dipolar cycloaddition. This reaction is often catalyzed by copper (Cu(I)) to yield 1,2,3-triazoles efficiently. The pyrrolidine moiety can be introduced through various synthetic strategies, including the functionalization of preformed pyrrolidine rings or the construction of the pyrrolidine ring from acyclic precursors .
Industrial Production Methods: Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. These methods often utilize continuous flow reactors to optimize reaction conditions and minimize by-products. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also becoming increasingly important in industrial settings .
Chemical Reactions Analysis
Types of Reactions: 1-[(Pyrrolidin-3-yl)methyl]-1H-1,2,3-triazole undergoes various chemical reactions, including:
Oxidation: The triazole ring can be oxidized under specific conditions to form N-oxides.
Reduction: The compound can be reduced to modify the triazole ring or the pyrrolidine moiety.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions, often in the presence of a base or a catalyst.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole N-oxides, while substitution reactions can introduce various alkyl or acyl groups onto the triazole ring .
Scientific Research Applications
1-[(Pyrrolidin-3-yl)methyl]-1H-1,2,3-triazole has a wide range of applications in scientific research:
Chemistry: It serves as a versatile building block for the synthesis of complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibitors and receptor modulators due to its ability to interact with biological targets.
Medicine: It has potential therapeutic applications, including as an antimicrobial, anticancer, and anti-inflammatory agent.
Comparison with Similar Compounds
Pyrrolidin-2-one: A five-membered lactam with diverse biological activities.
Pyrrolidin-2,5-dione: Known for its use in pharmaceuticals and agrochemicals.
Pyrrolopyrazine: Exhibits significant biological activities and is used in drug discovery.
Uniqueness: 1-[(Pyrrolidin-3-yl)methyl]-1H-1,2,3-triazole is unique due to the combination of the pyrrolidine and triazole rings, which confer distinct chemical and biological properties. This dual-ring structure allows for versatile interactions with biological targets, making it a valuable scaffold in medicinal chemistry .
Properties
IUPAC Name |
1-(pyrrolidin-3-ylmethyl)triazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N4/c1-2-8-5-7(1)6-11-4-3-9-10-11/h3-4,7-8H,1-2,5-6H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPSMUVTXBSPVEL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1CN2C=CN=N2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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